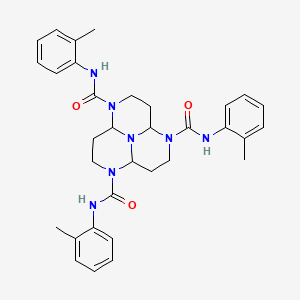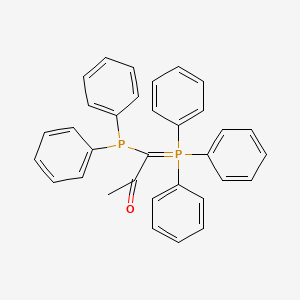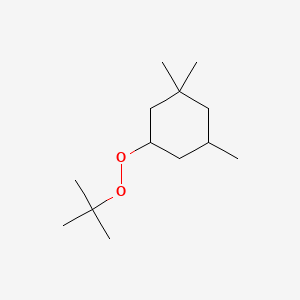![molecular formula C15H15NO3 B14440595 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- CAS No. 79443-71-3](/img/structure/B14440595.png)
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a dione group and a substituted cyclohexyl group, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- can be achieved through several methods:
Ring-Closure Reactions: One common method involves the cyclization of acetylenic compounds under catalytic conditions.
Aromatization Processes: Another approach involves the aromatization of isoindolines through C-H functionalization or hydrogen shifts.
Ring Transformation: This method involves the transformation of existing ring structures into isoindoles through various chemical reactions, such as the cyclization of benzylic amines.
Industrial Production Methods
Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- typically involves large-scale synthesis using optimized catalytic processes. The choice of catalysts, reaction conditions, and purification methods are crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1H-isoindole-1,3(2H)-dithione: This compound has a similar isoindole structure but with a dithione group instead of a dione group.
1H-Isoindole, 2,3-dihydro-: This compound is a simpler isoindole derivative without the substituted cyclohexyl group.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is unique due to its specific substitution pattern and the presence of both dione and cyclohexyl groups.
Propriétés
Numéro CAS |
79443-71-3 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
2-[(2-oxocyclohexyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c17-13-8-4-1-5-10(13)9-16-14(18)11-6-2-3-7-12(11)15(16)19/h2-3,6-7,10H,1,4-5,8-9H2 |
Clé InChI |
MQTBQGWJKLGZSG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




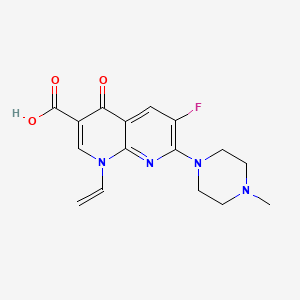
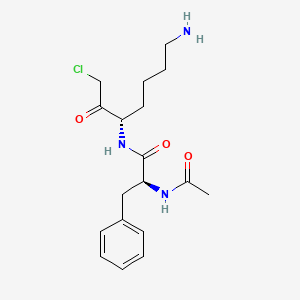
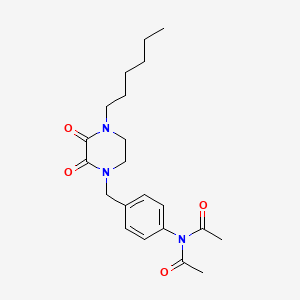
![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)

